molecular formula C22H18F2N4O2 B2670856 N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-22-3

N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2670856
CAS RN: 921881-22-3
M. Wt: 408.409
InChI Key: ALZGBAAFBBQECI-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H18F2N4O2 and its molecular weight is 408.409. The purity is usually 95%.
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Scientific Research Applications

Photoactive Materials

The compound’s structure suggests potential photoactive properties. In a study by Sylvester and Benedict, they synthesized and characterized a related ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Although the crystalline lattice inhibited photo-induced structural reorganization, the molecule exhibited photoactivity in solution. Photochromic solid-state materials are essential for applications like advanced sensors, data storage, and molecular switches .

OLED Ligands

The compound could serve as a ligand in blue-light emitting Ir(III) complexes suitable for use in phosphorescent organic light-emitting diodes (OLEDs). These ligands play a crucial role in enhancing the efficiency and color quality of OLEDs .

Rhodium-Catalyzed Heteroarylation

Researchers have explored the compound’s utility as a directing group in Rhodium-catalyzed ortho-C(sp2)–H heteroarylation reactions. By using a readily removable N-2,6-difluorophenyl arylamide directing group, they achieved efficient aryl-heteroaryl formation. This strategy has implications for the synthesis of diverse heteroaromatic compounds .

Herbicide Degradation Studies

The compound’s degradation behavior was investigated in sediment-water systems. Specifically, the herbicide flumetsulam (N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide) was studied. Understanding its anaerobic aquatic degradation is essential for environmental risk assessment and management .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2/c1-2-27-12-16(21(29)25-11-15-18(23)9-6-10-19(15)24)20-17(13-27)22(30)28(26-20)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGBAAFBBQECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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